molecular formula C24H41N5O6Si2 B1433800 3',5'-TIPS-N-Ac-Adenosine CAS No. 828247-65-0

3',5'-TIPS-N-Ac-Adenosine

Cat. No. B1433800
CAS RN: 828247-65-0
M. Wt: 551.8 g/mol
InChI Key: ZULOPXIJTCCZDJ-UMCMBGNQSA-N
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Description

3’,5’-TIPS-N-Ac-Adenosine is an adenosine analog. Adenosine analogs primarily function as smooth muscle vasodilators and have also demonstrated the ability to inhibit cancer progression . Its chemical structure includes a triazole ring , which is characteristic of nucleoside analogs.

Scientific Research Applications

Adenosine Receptor Modulation and Therapeutic Implications

Research on A₃ adenosine receptors (A₃ARs) highlights the intricate role of adenosine in modulating cellular signaling pathways. A₃ARs interact with various G proteins to influence cellular effectors such as adenylate cyclase (AC) and phospholipase C (PLC), affecting cyclic AMP levels and calcium mobilization. This modulation plays a crucial role in physiological responses to hypoxia and is linked to pathways involving hypoxia-inducible factor 1α (HIF-1α) and mitogen-activated protein kinases (MAPKs). Such insights into adenosine's regulatory mechanisms open avenues for exploring compounds like 3',5'-TIPS-N-Ac-Adenosine in therapeutic contexts, especially in conditions where adenosine receptor modulation could offer benefits (Baraldi et al., 2012).

Detection of Adenosine in Biological Samples

The development of sensitive and cost-effective methods for adenosine detection is crucial for clinical diagnostics and research. A study presented an exonuclease III (Exo III)-amplified colorimetric aptasensor for adenosine, showcasing a strategy that could be applied or adapted for detecting adenosine analogs like 3',5'-TIPS-N-Ac-Adenosine. This approach leverages the specific binding of adenosine to trigger signal amplification, allowing for low-nanomolar detection in biological samples, which could enhance our ability to study adenosine's physiological and pathological roles (Xu et al., 2017).

properties

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30)/t18-,20-,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULOPXIJTCCZDJ-UMCMBGNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N5O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-TIPS-N-Ac-Adenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',5'-TIPS-N-Ac-Adenosine
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3',5'-TIPS-N-Ac-Adenosine
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3',5'-TIPS-N-Ac-Adenosine
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3',5'-TIPS-N-Ac-Adenosine
Reactant of Route 5
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Reactant of Route 6
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